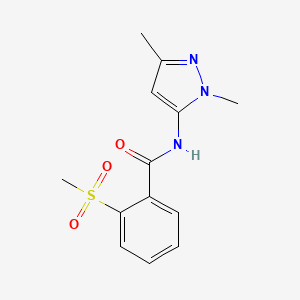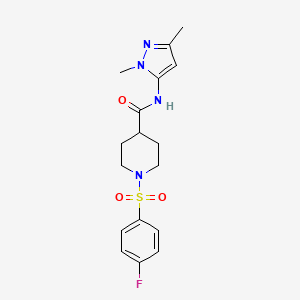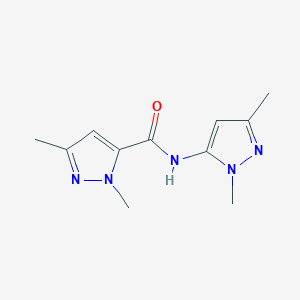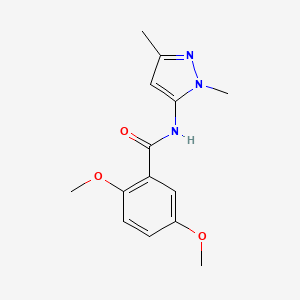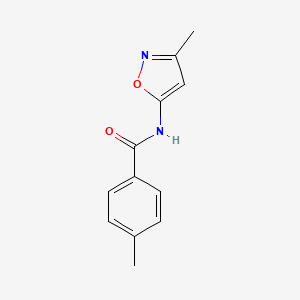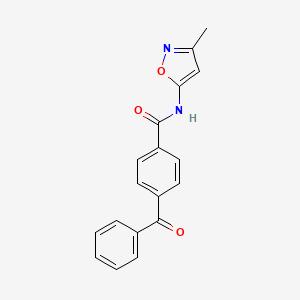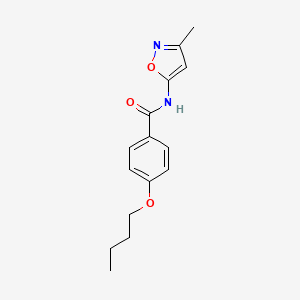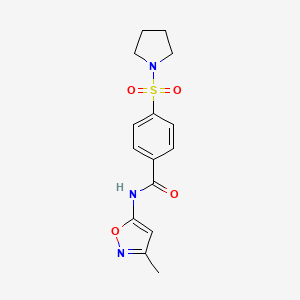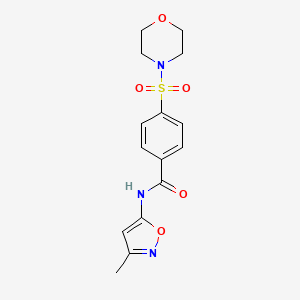
N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1,2-oxazol-5-yl)-4-(morpholine-4-sulfonyl)benzamide, often referred to as MOSB, is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that is soluble in water, and has a molecular weight of 300.9 g/mol. MOSB has a variety of properties that make it useful in a variety of scientific applications, such as its ability to bind to proteins and its relatively low toxicity.
科学的研究の応用
MOSB has a variety of applications in scientific research. It is used as a tool for studying protein-protein interactions, as it has been shown to bind to proteins in a reversible manner. It has also been used to study the structure and function of enzymes, as it has been shown to inhibit the activity of certain enzymes. Additionally, MOSB has been used in studies of drug delivery, as it has been shown to be able to transport drugs across cell membranes.
作用機序
MOSB has been shown to bind to proteins in a reversible manner. The binding of MOSB to the protein is thought to be mediated by hydrogen bonding between the sulfonyl group of MOSB and the amino acid residues of the protein. Additionally, MOSB has been shown to interact with enzymes, and it is thought that the interaction is mediated by hydrophobic interactions between the morpholine ring of MOSB and the active site of the enzyme.
Biochemical and Physiological Effects
MOSB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. Additionally, MOSB has been shown to bind to proteins in a reversible manner, which can affect the structure and function of the protein. Finally, MOSB has been shown to be able to transport drugs across cell membranes, which can affect the concentration of the drug in the cell.
実験室実験の利点と制限
MOSB has a variety of advantages and limitations for lab experiments. One advantage of MOSB is that it is a small molecule, which makes it easy to work with and manipulate. Additionally, MOSB is soluble in water, which makes it easy to use in aqueous solutions. One limitation of MOSB is that it is relatively toxic, so it should be handled with care. Additionally, MOSB is relatively expensive, so it may not be suitable for use in large-scale experiments.
将来の方向性
There are a variety of potential future directions for the use of MOSB in scientific research. One potential direction is to further study the binding of MOSB to proteins in order to better understand the mechanism of action of MOSB. Additionally, MOSB could be used to study the structure and function of enzymes in order to develop more effective inhibitors. Additionally, MOSB could be used to study drug delivery in order to develop more effective drug delivery systems. Finally, MOSB could be used to study the transport of drugs across cell membranes in order to better understand the mechanism of drug uptake.
合成法
MOSB is synthesized by a reaction between 3-methyl-1,2-oxazol-5-yl chloride and morpholine-4-sulfonylbenzamide. The reaction is typically catalyzed by a base, such as potassium carbonate, and is carried out in a solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-11-10-14(23-17-11)16-15(19)12-2-4-13(5-3-12)24(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUQUMGLGFDBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclopropanecarboxamide](/img/structure/B6534438.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)
![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
